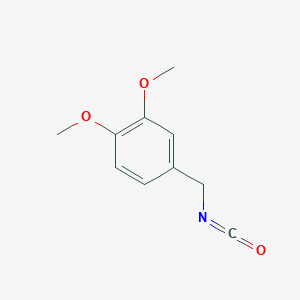

3,4-Dimethoxybenzyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

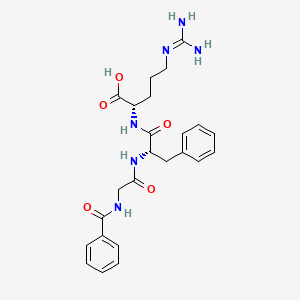

3,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula C10H11NO3 . It is also known as 4-isocyanato-1,2-dimethoxybenzene .

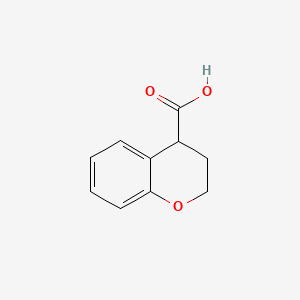

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybenzyl isocyanate consists of a benzene ring substituted with two methoxy groups and an isocyanate group . The IUPAC Standard InChI is InChI=1S/C10H11NO2S/c1-12-9-4-3-8 (6-11-7-14)5-10 (9)13-2/h3-5H,6H2,1-2H3 .

Physical And Chemical Properties Analysis

3,4-Dimethoxybenzyl isocyanate has a molecular weight of 209.265 . It has a refractive index of n20/D 1.5470 (lit.) and a density of 1.184 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Structural properties of methoxy derivatives of benzyl bromide have been studied, highlighting their use as building blocks for dendritic materials. The structural differences between compounds, despite minor variations in methoxy group positioning, significantly influence their material properties (Pan et al., 2005).

Enzyme Inhibition

Research on 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivatives has shown their potential as inhibitors for carbonic anhydrase isoenzymes, demonstrating effective inhibitory potency. These findings suggest applications in designing inhibitors for specific biochemical pathways (Artunç et al., 2016).

Catalytic Applications

Silica nanoparticles, prepared from organic laboratory waste of silica gel, have been utilized in the synthesis of 2,3-dihydro-1H-isoindolone derivatives. This showcases the potential of recycling laboratory waste into catalysts for organic synthesis (Ramazani et al., 2011).

Biomimetic Oxidation

The biomimetic oxidation of veratryl alcohol, a model compound for lignin substructures, demonstrates the catalytic efficiency of iron(III) porphyrins and horseradish peroxidase in ionic liquids. This research highlights the potential for sustainable chemical processes in lignin valorization (Kumar et al., 2007).

Material Synthesis

The synthesis of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol through multiple steps indicates its potential as a precursor for isoflavone synthesis, offering a pathway for the synthesis of complex organic molecules from natural products (Matsjeh et al., 2015).

Quantum Chemical Studies

Quantum chemical and X-ray diffraction studies on certain compounds provide insights into molecular structure, stability, and reactivity. Such studies are crucial for designing molecules with desired physical and chemical properties (Uzun et al., 2020).

Safety And Hazards

3,4-Dimethoxybenzyl isocyanate is considered hazardous. It can cause skin and eye irritation, respiratory sensitization, and acute toxicity if ingested, inhaled, or comes into contact with skin . Protective measures such as wearing protective gloves, clothing, and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .

Propiedades

IUPAC Name |

4-(isocyanatomethyl)-1,2-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMDAJLTEKDQBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640600 |

Source

|

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxybenzyl isocyanate | |

CAS RN |

87665-57-4 |

Source

|

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)